

Quantitative analysis of antibiotic residues using Chlortetracycline-d6

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Compound of Interest

Compound Name: *Chlortetracycline-d6*
(hydrochloride)

Cat. No.: *B12419648*

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Application Note: Quantitative Analysis of Chlortetracycline Residues in Food Matrices using Chlortetracycline-d6 Internal Standard

Abstract

This application note details a robust, self-validating protocol for the quantification of Chlortetracycline (CTC) and its epimer, 4-epi-Chlortetracycline, in complex food matrices (milk, muscle tissue) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method utilizes Chlortetracycline-d6 (CTC-d6) as a stable isotope-labeled internal standard (SIL-IS) to correct for significant matrix effects, extraction losses, and ionization suppression common in tetracycline analysis. The protocol ensures compliance with European Union Maximum Residue Limits (MRLs) of 100 µg/kg.

Introduction & Regulatory Context

Chlortetracycline is a broad-spectrum antimicrobial used in veterinary medicine.[1][2][3] Due to concerns regarding antibiotic resistance and consumer safety, regulatory bodies enforce strict MRLs.[4]

- EU Regulation (EU) No 37/2010: Sets a limit of 100 µg/kg (ppb) for the sum of parent Chlortetracycline and its 4-epimer in muscle and milk.
- US FDA: Sets tolerances of 2000 µg/kg (muscle) and 300 µg/kg (milk).[1]

The Analytical Challenge: Tetracyclines are chemically unstable.[1] They undergo:

- Epimerization: Reversible conversion to 4-epi-CTC under mildly acidic conditions (pH 2–6).
- Chelation: Strong binding to divalent cations (Ca^{2+} , Mg^{2+}) in matrices like milk and bone, leading to poor recovery.
- Matrix Effects: Co-eluting phospholipids in tissue extracts often suppress electrospray ionization (ESI) signals.

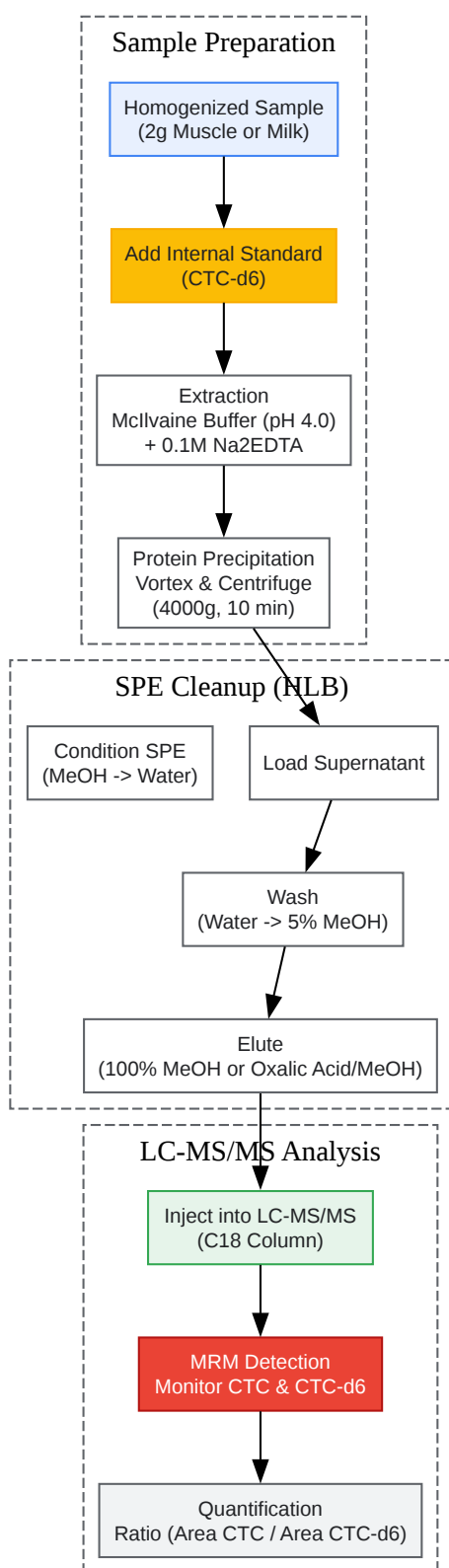
Why Chlortetracycline-d6? While Demeclocycline is sometimes used as an internal standard, it does not co-elute perfectly with CTC and cannot compensate for specific matrix suppression events at the CTC retention time. CTC-d6 is the gold standard because it shares the exact physicochemical properties (pKa, solubility, retention time) as the analyte, providing real-time correction for recovery and ionization efficiency.

Scientific Mechanism & Workflow

Chelation Control Strategy

Tetracyclines possess a β -dicarbonyl system that chelates metal ions. To release the analyte from the matrix, McIlvaine buffer (Citrate-Phosphate) containing Na_2EDTA is essential. The EDTA competes for metal ions, liberating the tetracyclines for extraction.

Workflow Diagram



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Figure 1: Analytical workflow for Chlortetracycline extraction and quantification.

Materials and Reagents

Standards

- Analyte: Chlortetracycline HCl (CAS: 64-72-2).
- Epimer: 4-epi-Chlortetracycline (often present in equilibrium with CTC).[2]
- Internal Standard: Chlortetracycline-d6 (Deuterium labeled on the dimethylamine group).
- Stock Solutions: Prepare 1 mg/mL in Methanol. Store at -20°C in amber glass (light sensitive).

Extraction Buffer (McIlvaine-EDTA)

- Solution A: 0.1 M Citric Acid.
- Solution B: 0.2 M Disodium Phosphate (Na_2HPO_4).
- Mix: 615 mL Solution A + 385 mL Solution B to reach pH 4.0 ± 0.1 .
- Add EDTA: Dissolve 37.2 g Na_2EDTA (0.1 M final concentration) into 1 L of the buffer mixture.

Experimental Protocol

Step 1: Sample Extraction

- Weigh 2.0 g of homogenized tissue (or 2 mL milk) into a 50 mL polypropylene centrifuge tube.
- Spike IS: Add 50 μL of CTC-d6 working solution (e.g., 1 $\mu\text{g}/\text{mL}$) to all samples. Vortex 30s. Allow to equilibrate for 10 mins.
- Add 10 mL McIlvaine-EDTA Buffer.
- Vortex vigorously for 1 min or shake for 10 mins.
- Centrifuge at 4000 x g for 10 mins at 4°C.

- Collect the supernatant. (Optional: Repeat extraction with 5 mL buffer and combine supernatants).

Step 2: Solid Phase Extraction (SPE)

Cartridge: Hydrophilic-Lipophilic Balance (HLB) copolymer (e.g., Oasis HLB or equivalent), 60 mg/3 mL.

- Condition: 3 mL Methanol followed by 3 mL Water.
- Load: Pass the extract through the cartridge (flow rate < 1 mL/min).
- Wash: 3 mL Water containing 5% Methanol (removes sugars/proteins). Dry cartridge under vacuum for 5 mins.
- Elute: 3 mL Methanol (or 10 mM Oxalic Acid in Methanol).
- Reconstitute: Evaporate eluate to dryness under Nitrogen at 40°C. Reconstitute in 1 mL Mobile Phase A/B (90:10). Filter through 0.2 µm PTFE filter.

Step 3: LC-MS/MS Conditions

Chromatography:

- Column: C18 (e.g., Waters Acquity BEH C18 or Agilent Zorbax Eclipse), 100 x 2.1 mm, 1.7 µm.
- Mobile Phase A: Water + 0.1% Formic Acid.^{[2][5][6][7]}
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.^[7]
 - Note: Some protocols use 5mM Oxalic Acid to reduce tailing, but Formic Acid is preferred for MS longevity.
- Gradient:
 - 0 min: 10% B
 - 5 min: 90% B

- 7 min: 90% B
- 7.1 min: 10% B (Re-equilibrate for 3 mins).

Mass Spectrometry (ESI+): Operate in Multiple Reaction Monitoring (MRM) mode.[6][8]

Analyte	Precursor Ion (m/z)	Product Ion 1 (Quant)	Product Ion 2 (Qual)	Cone Voltage (V)	Collision Energy (eV)
Chlortetracycline (CTC)	479.1	444.1	462.1	25	20 / 15
4-epi-CTC	479.1	444.1	462.1	25	20 / 15
CTC-d6 (IS)	485.1	450.1	468.1	25	20 / 15

Note: The transitions for CTC-d6 are shifted by +6 Da relative to the parent. Optimization on your specific instrument is required.

Data Analysis & Calculation

Handling Epimers

Under the chromatographic conditions, CTC and 4-epi-CTC will likely separate (4-epi elutes earlier). EU Regulation Requirement: You must quantify the sum of the parent and the epimer.

However, since 4-epi-CTC standards are expensive or unstable, it is common practice to assume the Response Factor (RF) of the epimer is identical to the parent.

- Integrate the area of the CTC peak.
- Integrate the area of the 4-epi-CTC peak.
- Sum the areas:
.
- Use the CTC-d6 peak area () for ratio calculation.

Calibration Formula

Plot the Area Ratio () against the Concentration Ratio (). (Where is slope and is intercept)

Troubleshooting & Expert Insights

Issue	Probable Cause	Corrective Action
Peak Tailing	Interaction with silanols or metal ions in LC system.	Passivate system with EDTA/Phosphoric acid overnight. Ensure Mobile Phase is acidic (pH ~2-3).
Low Recovery	Strong chelation with Calcium in milk/bone.	Critical: Ensure McIlvaine buffer pH is exactly 4.0 and EDTA is fresh. Increase EDTA conc. to 0.2M for bone samples.
Epimerization	Sample pH > 6 or exposure to light.[1]	Keep samples on ice. Use amber vials. Ensure extraction buffer is acidic (pH 4.0).
Signal Suppression	Phospholipids eluting with analyte.	Use a "Phos-Free" SPE step or improve chromatographic separation (divert flow to waste for first 1-2 mins).

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